molecular formula C10H17NO2 B041595 Ethyl 2-(1-methylpiperidin-4-ylidene)acetate CAS No. 28399-82-8

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Cat. No. B041595
CAS RN: 28399-82-8
M. Wt: 183.25 g/mol
InChI Key: VCFGXLWRLVJHKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(1-methylpiperidin-4-ylidene)acetate involves highly regioselective methods, such as the one described by Karamé et al. (2011), where a compound with an endocyclic double bond was prepared with high regioselectivity and further reduced into (R)-N-protected homopipecolate with good enantioselectivity using a chiral ruthenium catalyst (Karamé et al., 2011).

Molecular Structure Analysis

Molecular structure analysis, particularly crystallography, provides insights into the compound's configuration. Boukhedena et al. (2018) detailed the crystal structure of a similar compound, highlighting the twist-boat conformation of the six-membered ring and the stacking in layers up the a-axis without significant intermolecular interactions (Boukhedena et al., 2018).

Chemical Reactions and Properties

The compound exhibits varied reactivity, forming derivatives with solid-state fluorescence when reacted with certain reagents. Chunikhin and Ershov (2021) synthesized derivatives by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, demonstrating the compound's versatility in forming fluorescent materials (Chunikhin & Ershov, 2021).

Physical Properties Analysis

Understanding the physical properties, including fluorescence, is essential. The derivatives mentioned by Chunikhin and Ershov (2021) exhibit solid-state fluorescence with specific emission maxima, providing a base for potential applications in materials science (Chunikhin & Ershov, 2021).

Chemical Properties Analysis

The chemical properties of ethyl 2-(1-methylpiperidin-4-ylidene)acetate derivatives include reactivity towards nucleophiles and electrophiles, as well as the ability to undergo various chemical transformations. For instance, the work by Raghuvarman et al. (2014) on the crystal structures of related compounds sheds light on the inclination angles and conformational differences that impact chemical reactivity (Raghuvarman et al., 2014).

Scientific Research Applications

Ethylene and Its Derivatives in Industrial Applications

Ethylene and its derivatives play a crucial role in the chemical industry, serving as foundational blocks for synthesizing various organic compounds. For instance, ethyl acetate, a related ester of ethanol and acetic acid, is extensively utilized as a solvent in paints, coatings, inks, and as a flavoring agent, underscoring the versatility of ethylene-based compounds in both industrial and consumer products. The advancements in process intensification techniques for ethyl acetate production highlight ongoing efforts to enhance the efficiency and sustainability of these chemical processes (Patil & Gnanasundaram, 2020).

Ionic Liquids and Biopolymer Dissolution

The role of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin, offers insight into the potential applications of similar compounds in facilitating green chemistry and sustainable industrial processes. The ability of these ionic liquids to dissolve complex biopolymers positions them as key agents in the development of environmentally friendly technologies and materials, highlighting the intersection of chemical innovation and ecological responsibility (Ostadjoo et al., 2018).

properties

IUPAC Name

ethyl 2-(1-methylpiperidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFGXLWRLVJHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951066
Record name Ethyl (1-methylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

CAS RN

28399-82-8
Record name NSC121144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1-methylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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